N-dibenzo[b,d]furan-3-yl-3-methylbutanamide
Overview
Description
N-dibenzo[b,d]furan-3-yl-3-methylbutanamide is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as DBF and has been synthesized using various methods, including the Suzuki-Miyaura coupling reaction and the Pd-catalyzed amination reaction. DBF has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of DBF is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). DBF has also been shown to inhibit the expression of various cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Biochemical and Physiological Effects
DBF has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. DBF has also been shown to inhibit the production of prostaglandins, which are involved in inflammation. DBF has been shown to have neuroprotective effects and improve cognitive function. DBF has also been shown to have anti-viral properties and inhibit the replication of HIV.
Advantages and Limitations for Lab Experiments
DBF has several advantages and limitations for lab experiments. One advantage is that it is a synthetic compound, which allows for precise control of its structure and purity. DBF is also relatively easy to synthesize using various methods. One limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Another limitation is that DBF has not been extensively studied in humans, which limits its potential clinical applications.
Future Directions
There are several future directions for the study of DBF. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential use in the treatment of various diseases, including cancer, HIV, and Alzheimer's disease. Further studies are also needed to determine the safety and efficacy of DBF in humans.
Scientific Research Applications
DBF has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. DBF has been studied for its potential use in the treatment of various diseases, including cancer, HIV, and Alzheimer's disease. DBF has also been studied for its potential use as a diagnostic tool for various diseases.
properties
IUPAC Name |
N-dibenzofuran-3-yl-3-methylbutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-11(2)9-17(19)18-12-7-8-14-13-5-3-4-6-15(13)20-16(14)10-12/h3-8,10-11H,9H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFPAGTZYNFHDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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